4-Amino-6-(thiophen-3-yl)pyridazin-3-ol
Overview
Description
4-Amino-6-(thiophen-3-yl)pyridazin-3-ol: is a heterocyclic compound that features a pyridazine ring substituted with an amino group at the 4-position and a thiophene ring at the 6-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Pyridazinone derivatives, a class to which this compound belongs, have been shown to interact with a range of biological targets, leading to various physiological effects .
Mode of Action
It is known that pyridazinone derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyridazinone derivatives have been found to inhibit phosphodiesterase-III (PDE-III), leading to enhanced potency .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Analysis
Biochemical Properties
4-Amino-6-(thiophen-3-yl)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as phosphodiesterase (PDE), which is involved in the regulation of intracellular levels of cyclic nucleotides . The interaction between this compound and PDE leads to the modulation of cyclic AMP and cyclic GMP levels, thereby influencing various cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PDE by this compound can lead to increased levels of cyclic AMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, resulting in altered gene expression and metabolic changes . Additionally, this compound has been reported to exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit PDE is attributed to its structural compatibility with the enzyme’s active site. By binding to the active site, this compound prevents the hydrolysis of cyclic nucleotides, thereby maintaining elevated levels of cyclic AMP and cyclic GMP . This inhibition leads to downstream effects on various signaling pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Prolonged exposure to this compound may lead to gradual degradation, which can affect its efficacy over time. Long-term studies have also indicated potential cumulative effects on cellular function, particularly in terms of altered gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to exhibit beneficial effects, such as enhanced cellular signaling and metabolic regulation . At higher doses, this compound may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s overall efficacy and duration of action, as well as its potential side effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability, binding affinity, and the presence of transport mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound interacts with its intended biomolecular targets, thereby maximizing its biochemical efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound. This reaction is often carried out under reflux conditions in the presence of an acid catalyst.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with a halogenated pyridazine derivative. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Amination: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated pyridazine derivative. This reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The amino group and the thiophene ring can participate in various substitution reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyridazine derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise due to its potential pharmacological activities. It is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The presence of the pyridazine and thiophene rings, along with the amino group, contributes to its biological activity.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-(thiophen-2-yl)pyridazin-3-ol: Similar structure but with the thiophene ring at the 2-position.
4-Amino-6-(furan-3-yl)pyridazin-3-ol: Similar structure but with a furan ring instead of a thiophene ring.
4-Amino-6-(pyridin-3-yl)pyridazin-3-ol: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol lies in the specific positioning of the thiophene ring at the 3-position, which imparts distinct electronic and steric properties. This positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-amino-3-thiophen-3-yl-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-6-3-7(10-11-8(6)12)5-1-2-13-4-5/h1-4H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDFGKAOVBDGHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NNC(=O)C(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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